molecular formula C8H7F4NO2S B13522134 [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B13522134
M. Wt: 257.21 g/mol
InChI Key: AQNAIPKSWOQNIF-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the sulfonamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.

Scientific Research Applications

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide lies in its combination of fluoro and trifluoromethyl groups attached to a benzene ring with a sulfonamide functional group. This combination imparts unique chemical properties, such as high stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7F4NO2S

Molecular Weight

257.21 g/mol

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H7F4NO2S/c9-6-2-1-5(4-16(13,14)15)7(3-6)8(10,11)12/h1-3H,4H2,(H2,13,14,15)

InChI Key

AQNAIPKSWOQNIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)N

Origin of Product

United States

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